N5,N5-Dimethylthiazole-2,5-diamine as a Non-Demethylated Comparator Control for Kinase Inhibitor Studies
Within the diaminothiazole class, high-potency CDK2 inhibitors (IC50 = 0.0009–0.0015 μM) are typically achieved through extensive substitution beyond the core diamine scaffold [1]. N5,N5-dimethylthiazole-2,5-diamine serves as an appropriate minimal-derivatization baseline to assess the contribution of downstream functionalization in SAR studies [2].
| Evidence Dimension | CDK2 enzyme inhibition (baseline activity of core scaffold) |
|---|---|
| Target Compound Data | No direct IC50 reported in open literature |
| Comparator Or Baseline | Optimized diaminothiazole CDK2 inhibitors (IC50 = 0.0009–0.0015 μM); Parent 2,5-diaminothiazole hit compound (IC50 = 15 μM) [1] |
| Quantified Difference | Parent scaffold exhibits ~10,000-fold lower potency than optimized derivatives |
| Conditions | CDK2 kinase inhibition assay (enzymatic) |
Why This Matters
This compound functions as a strategic 'scaffold-only' comparator to control for the contribution of additional substituents when validating in-house kinase SAR.
- [1] Schonbrunn, E. et al. J. Med. Chem. 2013, 56, 10, 3768–3782. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. View Source
- [2] PubChem. Substance Record SID 29559034 for N5,N5-dimethylthiazole-2,5-diamine. View Source
